molecular formula C15H13Cl B1146916 4-Chloromethylstilbene CAS No. 150253-59-1

4-Chloromethylstilbene

Cat. No. B1146916
M. Wt: 228.71672
InChI Key:
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Description

4-Chloromethylstilbene is a compound with significant interest in the field of organic chemistry due to its potential applications in material science, particularly for its nonlinear optical properties. The interest in this compound arises from its structural characteristics, which allow for various chemical modifications and applications in creating advanced materials.

Synthesis Analysis

4-Chloro 4-nitrostilbene (CONS), a derivative of 4-Chloromethylstilbene, can be synthesized using a slow evaporation method with ethyl methyl ketone (EMK) as a solvent. This process yields good optical quality single crystals, crucial for further applications in nonlinear optical materials (Dinakaran & Kalainathan, 2013).

Molecular Structure Analysis

The molecular structure of 4-Chloromethylstilbene derivatives, such as CONS, has been determined through single crystal X-ray diffraction, revealing a monoclinic crystal system with a noncentrosymmetric space group P21. This structural feature is pivotal for the material's nonlinear optical properties (Dinakaran & Kalainathan, 2013).

Chemical Reactions and Properties

4-Chloromethylstilbene undergoes various chemical reactions, including photolysis to generate the 4-aminophenyl cation, indicating its reactive nature and potential for forming complex compounds. The reactivity towards electron-deficient acetylenes under mild conditions produces 4-aryl-2-(trichloromethyl)pyrimidines, showcasing its versatility in chemical reactions (Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of 4-Chloromethylstilbene derivatives, such as thermal behavior, are crucial for their application. For instance, CONS demonstrates a melting point at 188.66 °C, indicating its stability under high temperatures, which is essential for material processing and application (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties, including UV-Vis absorption spectrum and FTIR analysis of 4-Chloromethylstilbene derivatives, show distinct characteristics. For example, CONS has a cut-off wavelength of 380 nm, and its structure and functional groups are confirmed through FTIR and proton NMR spectroscopic analyses. These properties are fundamental for understanding the material's behavior and potential applications in optical materials (Dinakaran & Kalainathan, 2013).

Scientific Research Applications

Stilbenes and their derivatives have gained remarkable significance in pharmaceutical as well as material chemistry . They have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .

The synthesis of stilbene scaffold and related structures has been covered in various research over the last 30 years . Stilbene intermediates are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .

As for 4-Chloromethylstilbene specifically, it is predominantly trans and has the linear formula C6H5CH=CHC6H4CH2Cl . It’s used as an organic building block in chemical synthesis .

  • Chemical Synthesis

    • 4-Chloromethylstilbene is used as an organic building block in chemical synthesis . It can be used to generate highly basic stilbene dianions through electrochemical reduction in ionic liquids at room temperature .
  • Pharmaceutical Applications

    • Stilbenes, the family of compounds to which 4-Chloromethylstilbene belongs, have a diverse spectrum of biological applications. These include anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti-herpes simplex virus, and tyrosine kinase inhibitors .
  • Material Chemistry

    • Stilbenes and their derivatives have gained remarkable significance in material chemistry . They can be used in the synthesis of important molecules with diverse applications in this field .
  • Electrochemical Reduction

    • 4-Chloromethylstilbene can be used to generate highly basic stilbene dianions through electrochemical reduction in ionic liquids at room temperature .
  • Pharmaceutical Applications

    • As mentioned earlier, stilbenes, the family of compounds to which 4-Chloromethylstilbene belongs, have a diverse spectrum of biological applications. These include anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti-herpes simplex virus, and tyrosine kinase inhibitors .
  • Material Chemistry

    • Stilbenes and their derivatives have gained remarkable significance in material chemistry . They can be used in the synthesis of important molecules with diverse applications in this field .

Safety And Hazards

4-Chloromethylstilbene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQBYQAGGHNAB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethylstilbene

CAS RN

150253-59-1
Record name 4-Chloromethylstilbene, predominantly trans
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Citations

For This Compound
10
Citations
O Abdul-Rahim, AN Simonov, T Rüther… - Analytical …, 2013 - ACS Publications
… Finally, in the case of trans-4-chloromethylstilbene, the … The values of E 0/•– 0 (E •/– 0 for trans-4-chloromethylstilbene) in CH … anions (anion in the case of trans-4-chloromethylstilbene). …
Number of citations: 16 pubs.acs.org
M Aguiar, B Hu, FE Karasz… - … Chemistry and Physics, 1998 - Wiley Online Library
… The model compound was made by reacting 4-chloromethylstilbene with phydroxyethylbenzene. Detailed experimental procedures for these preparations and characterization …
Number of citations: 15 onlinelibrary.wiley.com
S Dery, I Alshanski, E Mervinetsky… - Chemical …, 2021 - pubs.rsc.org
… Scheme 2 Synthetic scheme for preparation of 1-p-methylstilbene-3-methyl-1H-imidazolium chloride (stilbene-imidazolium, 1) from 4-chloromethylstilbene and N-methylimidazole in …
Number of citations: 7 pubs.rsc.org
BK Adams, WR Cherry - Journal of the American Chemical …, 1981 - ACS Publications
… However, when 4-methylbenzaldehyde was used (in the preparation of 4,4'-dimethyl- and 4,4'-chloromethylstilbene) an impurity remained even after repeated recrystallizations and …
Number of citations: 27 pubs.acs.org
S Dery, I Alshanski, E Mervinetsky, D Feferman… - 2020 - chemrxiv.org
… Synthetic scheme for the preparation of 1-p-methylstilbene-3-methyl-1Himidazolium chloride (Stilbene-imidazolium, 1) from 4-chloromethylstilbene and N-methylimidazole in toluene. …
Number of citations: 2 chemrxiv.org
JS Yang, YD Lin, YH Chang… - The Journal of Organic …, 2005 - ACS Publications
… However, compounds 3EE, 3PP, and 3MP were prepared by S N 2 reactions between 4-chloromethylstilbene (13) and sodium diethylamide, sodium diphenylamide, and sodium N-…
Number of citations: 44 pubs.acs.org
RH Young, JJ Fitzgerald - The Journal of chemical physics, 1995 - pubs.aip.org
We have investigated the mobility of holes in a molecularly doped polymer, polystyrene doped with tri‐p‐tolylamine and small amounts of polar additives. The additives come from …
Number of citations: 48 pubs.aip.org
AP Inamdar - 2011 - ro.uow.edu.au
The dopamine receptor complex and the dopamine transporter system (DAT) are implicated in neuropsychological disorders. The aim of our research project was to design, synthesise …
Number of citations: 1 ro.uow.edu.au
P Schober, R Soltek, G Huttner… - European journal of …, 1998 - Wiley Online Library
Neopentane‐derived tripod ligands of the general type HOCH 2 C(CH 2 PPh 2 )(CH 2 Y)(CH 2 Z) (1; Y, Z = PPh 2 , SR) are notoriously resistant to ether formation at their hydroxy group. …
S Banerjee - 1997 - search.proquest.com
… The monomers 2,6-diydroxynaphthalene and 4-ethylphenoi, the anionic surfactant bis(2-ethylhexyl) sodium sulfosuccinate (NaAOT), 4-chloromethylstilbene and all the solvents used in …
Number of citations: 3 search.proquest.com

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